molecular formula C21H18ClN3 B12796678 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 146204-71-9

1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12796678
CAS No.: 146204-71-9
M. Wt: 347.8 g/mol
InChI Key: BFVIJENWCJLUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to a pyrrole ring, which is further connected to an imidazole ring.

Preparation Methods

The synthesis of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through various synthetic routes. One common method involves the use of a Cu(II) catalyst in a Mannich base reaction. This method has been found to be effective in producing imidazole derivatives with high yields . The reaction typically involves the condensation of an aldehyde, an amine, and a ketone in the presence of the Cu(II) catalyst under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential in biological studies due to its antimicrobial and antifungal properties.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

146204-71-9

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]imidazole

InChI

InChI=1S/C21H18ClN3/c1-16-18(14-24-12-11-23-15-24)13-21(17-5-3-2-4-6-17)25(16)20-9-7-19(22)8-10-20/h2-13,15H,14H2,1H3

InChI Key

BFVIJENWCJLUTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CN4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.